molecular formula C7H5ClFIS B14781797 (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane

(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B14781797
M. Wt: 302.54 g/mol
InChI Key: NDYVHZUNQHZJEC-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. The reaction conditions often require specific reagents and catalysts to ensure the selective introduction of halogen atoms and the sulfane group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as halogenation, sulfonation, and purification through techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the sulfane group to a thiol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute halogen atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfane group can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Unique due to the combination of chlorine, fluorine, and iodine atoms.

    (5-Chloro-2-fluoro-3-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.

    (5-Chloro-2-fluoro-3-iodophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the methylsulfane group, which can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H5ClFIS

Molecular Weight

302.54 g/mol

IUPAC Name

5-chloro-2-fluoro-1-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5ClFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

NDYVHZUNQHZJEC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)Cl)I)F

Origin of Product

United States

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